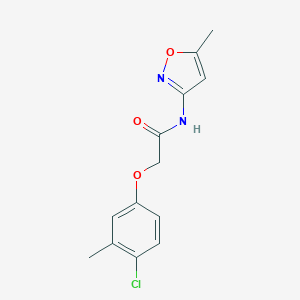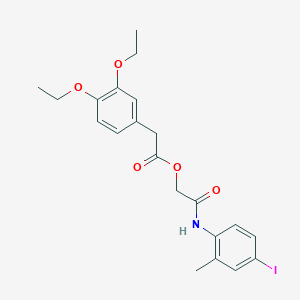![molecular formula C30H30N2O6 B284004 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline, also known as TQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TQ belongs to the family of quinoxaline derivatives, which have been studied extensively for their diverse biological activities. TQ, in particular, has been shown to exhibit promising pharmacological properties, making it a valuable tool for investigating various physiological and biochemical processes.
作用机制
The mechanism of action of 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and telomerase. This compound has also been shown to modulate the expression of various genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit antioxidant properties, which may contribute to its anticancer activity. This compound has also been shown to inhibit the activity of various pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. This compound has been shown to modulate the expression of various genes involved in lipid metabolism, suggesting a potential role in the treatment of metabolic disorders.
实验室实验的优点和局限性
2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline has several advantages for laboratory experiments, including its availability and ease of synthesis. This compound has also been shown to exhibit potent biological activity at relatively low concentrations, making it a valuable tool for investigating various physiological and biochemical processes. However, this compound has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for research on 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline. One area of interest is the development of this compound-based therapeutics for cancer and other diseases. Another area of interest is the investigation of the mechanism of action of this compound and its potential interactions with other compounds. Additionally, the development of new synthesis methods for this compound may lead to the discovery of more potent analogs with improved pharmacological properties.
合成方法
The synthesis of 2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline involves the reaction of 3,4,5-trimethoxybenzaldehyde and 2-nitrobenzyl bromide in the presence of a base, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then condensed with 2,3-dibromo-5,6-dicyanoquinoxaline to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it readily available for research purposes.
科学研究应用
2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
属性
分子式 |
C30H30N2O6 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-3-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C30H30N2O6/c1-33-25-15-19(16-26(34-2)29(25)37-5)11-13-23-24(32-22-10-8-7-9-21(22)31-23)14-12-20-17-27(35-3)30(38-6)28(18-20)36-4/h7-18H,1-6H3/b13-11+,14-12? |
InChI 键 |
XPVCYIJYPASRIH-AOGCGKDYSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3N=C2/C=C/C4=CC(=C(C(=C4)OC)OC)OC |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC(=C(C(=C4)OC)OC)OC |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC(=C(C(=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)


![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)
![2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate](/img/structure/B283927.png)

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283932.png)
![6-amino-4-[3-({3-nitro-1H-1,2,4-triazol-1-yl}methyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283934.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283939.png)
![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
